(1-Isopropylpyrrolidin-3-yl)methanol chemical properties
(1-Isopropylpyrrolidin-3-yl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (1-Isopropylpyrrolidin-3-yl)methanol
Abstract
(1-Isopropylpyrrolidin-3-yl)methanol, a substituted pyrrolidine derivative, is a bifunctional chiral building block of significant interest to the pharmaceutical and chemical synthesis industries. Its structure, featuring a tertiary amine within a saturated heterocyclic ring and a primary alcohol, provides two distinct points for chemical modification. This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity, and safety considerations. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties such as improved solubility and three-dimensional complexity, which can enhance binding affinity and selectivity to biological targets.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in the design and synthesis of novel compounds.
Molecular Identification and Structure
The foundational attributes of (1-Isopropylpyrrolidin-3-yl)methanol are its chemical structure and associated identifiers, which are crucial for regulatory compliance, procurement, and literature searches.
Chemical Structure
The molecule consists of a five-membered pyrrolidine ring N-substituted with an isopropyl group. A hydroxymethyl group is attached at the 3-position of the ring, which is a chiral center.
Caption: 2D Structure of (1-Isopropylpyrrolidin-3-yl)methanol.
Nomenclature and Identifiers
A consolidated list of identifiers is essential for unambiguous reference in a global research and development context.
| Identifier | Value | Source |
| IUPAC Name | (1-propan-2-ylpyrrolidin-3-yl)methanol | [2] |
| CAS Number | 2148-53-0 | [2] |
| Molecular Formula | C₈H₁₇NO | [2][3] |
| Molecular Weight | 143.23 g/mol | [2] |
| InChI | 1S/C8H17NO/c1-7(2)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3 | [3] |
| InChIKey | AAHDGWGNYJVYMG-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)N1CCC(C1)CO | [3] |
| MDL Number | MFCD08361791 | [2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, influencing its suitability for specific applications, from reaction conditions to formulation.
| Property | Value | Source / Rationale |
| Appearance | Solid | |
| Polarity | Polar | Inferred from the presence of a tertiary amine and a primary alcohol capable of hydrogen bonding. |
| Solubility | Soluble in water and polar organic solvents | The polar functional groups suggest solubility in protic and polar aprotic solvents.[4] |
| Boiling Point | Not reported | Data for analogous compounds suggest it would be a high-boiling liquid or low-melting solid. |
| Flash Point | Not applicable |
Synthesis and Manufacturing
While specific, peer-reviewed protocols for the synthesis of (1-Isopropylpyrrolidin-3-yl)methanol are not widely published, a robust synthetic strategy can be designed based on established chemical transformations for analogous structures.[4] The most direct and logical approach is the N-alkylation of a readily available pyrrolidine precursor.
Synthetic Strategy: Reductive Amination
The key transformation is the formation of the N-isopropyl group. Reductive amination is a reliable and high-yielding method for this purpose. This process involves the reaction of a secondary amine, (pyrrolidin-3-yl)methanol, with a ketone (acetone) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the tertiary amine.
Synthetic Workflow
Caption: Plausible synthetic workflow via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a self-validating system for the synthesis of the title compound, grounded in established chemical principles.
Objective: To synthesize (1-Isopropylpyrrolidin-3-yl)methanol from (pyrrolidin-3-yl)methanol.
Materials:
-
(Pyrrolidin-3-yl)methanol (1.0 eq)
-
Acetone (2.0 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (pyrrolidin-3-yl)methanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Ketone: Add acetone (2.0 eq) to the solution and stir for 20-30 minutes at room temperature. The causality here is to allow for the equilibrium formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. NaBH(OAc)₃ is chosen as it is a mild and selective reducing agent that tolerates the slightly acidic conditions generated by the acetic acid byproduct, which can also catalyze iminium ion formation. An exothermic reaction may be observed; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes any remaining acid and quenches the excess reducing agent.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). The organic layers are combined.
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Washing and Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure (1-Isopropylpyrrolidin-3-yl)methanol.
Reactivity and Synthetic Utility
The value of (1-Isopropylpyrrolidin-3-yl)methanol in drug discovery lies in its dual reactivity, enabling its use as a versatile scaffold for building molecular complexity.[1][5]
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Tertiary Amine: The nitrogen atom is basic and nucleophilic. It can be protonated to form salts, which is often used to improve the aqueous solubility and crystallinity of drug candidates. The nitrogen lone pair does not participate in N-H reactions, making it a stable anchor point. Its basicity is a key parameter influencing ADME properties.[1]
-
Primary Alcohol: The hydroxymethyl group is a versatile handle for a wide range of transformations:
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into amide coupling or other carbonyl chemistries.
-
Esterification/Etherification: Can be converted to esters or ethers to modify lipophilicity or act as a linker to other molecular fragments.
-
Mitsunobu Reaction: Allows for the stereospecific introduction of various nucleophiles by inverting the chiral center, if desired, opening pathways to diverse functional groups.[5]
-
Activation: Can be converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.
-
Spectral and Analytical Characterization
-
¹H NMR: The spectrum would show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton). The pyrrolidine ring protons would appear as a series of complex multiplets. The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet, and the hydroxyl proton (-OH) as a broad singlet.
-
¹³C NMR: Eight distinct carbon signals are expected, corresponding to the two methyls of the isopropyl group, the isopropyl methine, the three unique carbons of the pyrrolidine ring, and the hydroxymethyl carbon.
-
IR Spectroscopy: A broad absorption band in the region of 3300-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.
-
Mass Spectrometry: The monoisotopic mass is 143.13101 Da.[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Safety, Handling, and Storage
Proper handling of (1-Isopropylpyrrolidin-3-yl)methanol is critical to ensure laboratory safety. The compound is classified with significant hazards.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | H-Statement |
| Acute Toxicity 4 (Oral) | GHS07 | Danger | H302: Harmful if swallowed |
| Skin Irritation 2 | GHS07 | H315: Causes skin irritation | |
| Serious Eye Damage 1 | GHS05 | H318: Causes serious eye damage | |
| STOT SE 3 | GHS07 | H335: May cause respiratory irritation |
Source:
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.[7]
-
Keep away from heat, sparks, and open flames.[8]
Storage and Stability
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Storage Class: 11 - Combustible Solids.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
Conclusion
(1-Isopropylpyrrolidin-3-yl)methanol is a valuable and versatile chemical building block with significant potential in drug discovery and organic synthesis. Its defined structure, featuring a chiral pyrrolidine core with orthogonal reactive handles (a stable tertiary amine and a modifiable primary alcohol), provides chemists with a powerful tool for creating novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- (1-Isopropylpyrrolidin-3-yl)methanol DiscoveryCPR 2148-53-0 - Sigma-Aldrich.
- (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem - NIH.
- (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem - NIH.
- SAFETY D
- Safety D
- (1-ISOPROPYL-3-PYRROLIDINYL)METHANOL | 2148-53-0 - ChemicalBook.
- (1-isopropylpyrrolidin-3-yl)methanol (C8H17NO) - PubChemLite.
- SAFETY D
- Synthesis of Novel Heterocyclic Compounds from (S)-(1-Methylpyrrolidin-3-YL)
- (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure - Benchchem.
- Pyrrolidin-3-yl-methanol - Chem-Impex.
- (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- (1-methylpyrrolidin-3-yl)methanol | Sigma-Aldrich.
- (1-Isopropylpiperidin-4-yl)methanol AldrichCPR 280774-03-0 - Sigma-Aldrich.
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